Cas no 1423-61-6 (7-bromo-1-benzothiophene)

7-bromo-1-benzothiophene 化学的及び物理的性質
名前と識別子
-
- 7-Bromobenzothiophene
- 7-Bromobenzo[b]thiophene
- 7-bromo-1-benzothiophene
- 7-BROMO-BENZO[B]THIOPHENE
- 7-Brom-benzo[b]thiophen
- Benzo[b]thiophene,7-bromo
- ZLD0661
- Benzo[b]thiophene, 7-broMo-
- 7-bromobenzo(b)thiophene
- 7-bromo-benzo(b)thiophene
- zlchem 1192
- 7-bromobenzo-[b]thiophene
- 7-bromo--benzo[b]thiophene
- Benzo[b]thiophene,7-bromo-
- NOICDPBEDNMHQK-UHFFFAOYSA-N
- STL557885
- BBL104071
- SBB094745
- EBD158717
- AB25661
- RP04860
- CS-1
- CS-10360
- SCHEMBL389275
- 1423-61-6
- B4829
- W-205577
- A3075
- AKOS005256763
- MFCD06657729
- SY023468
- AM20020482
- EN300-99088
- 3-METHYL-1,3-THIAZOL-2(3H)-IMINEHYDROIODIDE
- Z1269180460
- FT-0646911
- CS-0102956
- DTXSID60476429
-
- MDL: MFCD06657729
- インチ: 1S/C8H5BrS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
- InChIKey: NOICDPBEDNMHQK-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])C([H])=C([H])C2C([H])=C([H])SC=21
計算された属性
- せいみつぶんしりょう: 211.93000
- どういたいしつりょう: 211.929533
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 28.2
じっけんとくせい
- 密度みつど: 1.649
- ふってん: 109°C/10mmHg(lit.)
- フラッシュポイント: 125.99°C
- 屈折率: 1.6600-1.6640
- PSA: 28.24000
- LogP: 3.66380
7-bromo-1-benzothiophene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- セキュリティの説明: 24/25
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature
7-bromo-1-benzothiophene 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
7-bromo-1-benzothiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B680653-250mg |
7-Bromobenzo[b]thiophene |
1423-61-6 | 250mg |
$ 75.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D573803-5g |
7-BROMO-BENZO[B]THIOPHENE |
1423-61-6 | 97% | 5g |
$200 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1173596-100g |
7-Bromobenzo[b]thiophene |
1423-61-6 | 98% | 100g |
¥9848 | 2023-04-15 | |
Enamine | EN300-99088-5.0g |
7-bromo-1-benzothiophene |
1423-61-6 | 95.0% | 5.0g |
$59.0 | 2025-03-21 | |
Enamine | EN300-99088-10.0g |
7-bromo-1-benzothiophene |
1423-61-6 | 95.0% | 10.0g |
$83.0 | 2025-03-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-357998A-1 g |
7-Bromo-benzo[b]thiophene, |
1423-61-6 | 1g |
¥1,489.00 | 2023-07-10 | ||
abcr | AB224518-5g |
7-Bromobenzo[b]thiophene, 95%; . |
1423-61-6 | 95% | 5g |
€160.90 | 2025-02-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1173596-25g |
7-Bromobenzo[b]thiophene |
1423-61-6 | 98% | 25g |
¥2841 | 2023-04-15 | |
Ambeed | A157319-1g |
7-Bromobenzo[b]thiophene |
1423-61-6 | 96% | 1g |
$17.0 | 2025-02-25 | |
Ambeed | A157319-10g |
7-Bromobenzo[b]thiophene |
1423-61-6 | 96% | 10g |
$102.0 | 2025-02-25 |
7-bromo-1-benzothiophene 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
7-bromo-1-benzothiopheneに関する追加情報
7-Bromo-1-Benzothiophene: A Comprehensive Overview
7-Bromo-1-benzothiophene, also known by its CAS number 1423-61-6, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the class of benzothiophenes, which are sulfur-containing analogs of benzofurans. The presence of the bromine substituent at the 7-position introduces unique electronic and structural properties, making it a valuable molecule for various applications.
The structure of 7-bromo-1-benzothiophene consists of a benzene ring fused with a thiophene ring, with a bromine atom attached at the 7-position. This arrangement imparts aromaticity to the molecule, which is crucial for its stability and reactivity. The thiophene moiety contributes to the molecule's ability to engage in π-π interactions, making it suitable for applications in organic electronics and optoelectronics.
Recent studies have highlighted the potential of 7-bromo-1-benzothiophene as a building block in the synthesis of advanced materials. For instance, researchers have explored its use in constructing two-dimensional covalent organic frameworks (COFs) for gas storage and catalysis. The bromine substituent serves as a reactive site for further functionalization, enabling the incorporation of various functional groups to tailor the material's properties.
In the realm of pharmacology, 7-bromo-1-benzothiophene has shown promise as a lead compound for drug discovery. Its unique electronic properties make it a candidate for designing molecules with potential anti-inflammatory, antioxidant, and anticancer activities. Recent computational studies have demonstrated that the compound can interact with key biological targets, such as enzymes involved in inflammation pathways, suggesting its potential therapeutic applications.
The synthesis of 7-bromo-1-benzothiophene typically involves multi-step organic reactions, including Friedel-Crafts alkylation and subsequent bromination. Researchers have optimized these processes to achieve high yields and purity, ensuring scalability for industrial applications. The compound's stability under various reaction conditions makes it amenable to further chemical modifications.
In terms of physical properties, 7-bromo-1-benzothiophene exhibits a melting point of approximately 220°C and is soluble in common organic solvents such as dichloromethane and DMF. Its UV-vis spectrum reveals strong absorption bands in the visible region, indicating its potential use in light-harvesting materials. Additionally, the compound's fluorescence properties have been studied, showing emission in the near-infrared region, which is advantageous for bioimaging applications.
The application of 7-bromo-1-benzothiophene extends to organic electronics, where it has been used as an electron-deficient acceptor material in bulk heterojunction solar cells. Its ability to form stable charge transfer complexes with electron-rich donors enhances device performance by improving charge separation efficiency. Recent advancements in this area have demonstrated enhanced power conversion efficiencies when incorporating this compound into photovoltaic devices.
In conclusion, 7-bromo-1-benzothiophene, with its unique chemical structure and versatile properties, continues to be a focal point in scientific research. Its role as a building block for advanced materials and its potential therapeutic applications underscore its significance in modern chemistry. As research progresses, new insights into its properties and applications are expected to emerge, further solidifying its importance in various scientific disciplines.
1423-61-6 (7-bromo-1-benzothiophene) 関連製品
- 1396795-47-3(N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-phenylbutanamide)
- 2171352-14-8(2-{2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid)
- 1602067-43-5(1-iodo-2-(3-methylbutan-2-yl)oxycyclooctane)
- 737000-96-3((S)-(+)-2-HEXYL ISOTHIOCYANATE)
- 377-00-4(1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane)
- 73368-44-2((Acetylamino)(4-amino-3-methoxyphenyl)methylpropanedioic Acid Diethyl Ester)
- 2172512-79-5(2-4-(but-3-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylphenol)
- 794552-65-1(N-4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl-2,4,5-trimethylbenzene-1-sulfonamide)
- 108499-23-6(N-4-(sulfanylmethyl)phenylacetamide)
- 1596754-25-4(4-tert-butylpiperazine-1-sulfonyl chloride)

